Cyclodrine
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Overview
Description
Preparation Methods
Cyclodrine is prepared from microbial sources, specifically from certain strains of Streptomyces orchidaceus or Streptomyces garyphalus . The synthesis involves the protection-deprotection strategy starting from D-serine, yielding this compound with high purity and stability . Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Cyclodrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Cyclodrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antibiotic synthesis and mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and its potential as a cognitive enhancer.
Medicine: Primarily used in the treatment of drug-resistant tuberculosis and certain urinary tract infections.
Industry: Employed in the production of selective media for molecular biology and microbiology.
Mechanism of Action
Cyclodrine works by inhibiting cell-wall biosynthesis in bacteria. It acts as a cyclic analogue of D-alanine, targeting two crucial enzymes: alanine racemase and D-alanine:D-alanine ligase . By competitively inhibiting these enzymes, this compound prevents the formation of peptidoglycan, a vital component of the bacterial cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Cyclodrine is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibiotic properties. Similar compounds include:
Cycloserine: Another name for this compound, used interchangeably.
D-alanine analogs: Compounds structurally similar to D-alanine, sharing similar mechanisms of action.
Other antibiotics: Such as penicillin, which also targets bacterial cell wall synthesis but through different pathways.
This compound’s ability to penetrate the central nervous system and its potential use in treating neurological conditions further distinguish it from other antibiotics .
Properties
CAS No. |
52109-93-0 |
---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C19H29NO3/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3 |
InChI Key |
LMKPHJYTFHAGHK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Synonyms |
cyclodrine Cyclopent G.T. 92 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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